molecular formula C7H15NO5 B089138 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol CAS No. 14133-36-9

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol

Cat. No.: B089138
CAS No.: 14133-36-9
M. Wt: 193.20 g/mol
InChI Key: GJFIBNOHCLHAOT-IECVIRLLSA-N
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Description

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol is a complex organic compound that belongs to the class of oxane derivatives This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol typically involves multi-step organic reactions. One common method includes the reaction of a suitable oxane precursor with reagents that introduce the amino, hydroxymethyl, and methoxy groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the amino group yields an amine derivative .

Scientific Research Applications

4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups attached to the oxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

14133-36-9

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)4(8)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7-/m1/s1

InChI Key

GJFIBNOHCLHAOT-IECVIRLLSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O

SMILES

COC1C(C(C(C(O1)CO)O)N)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)N)O

14133-36-9

Origin of Product

United States

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